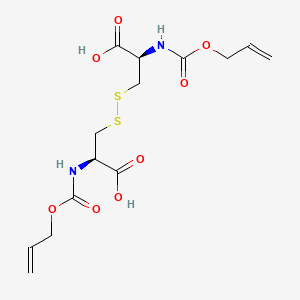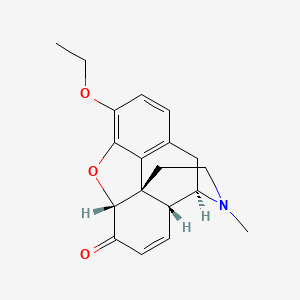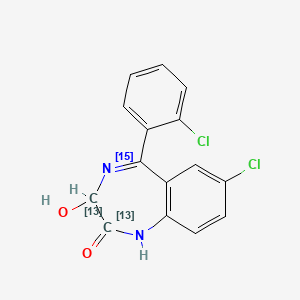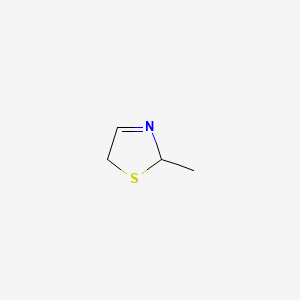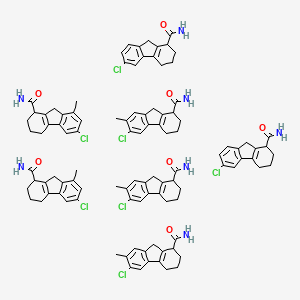
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol is a complex organic compound characterized by the presence of an oxane ring, a butynol group, and isotopic labeling with carbon-13
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of oxane derivatives with propargyl alcohols under basic conditions. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and butynol group can participate in various biochemical pathways, influencing the compound’s biological activity. The isotopic labeling with carbon-13 allows for detailed tracking and analysis of its metabolic fate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(oxan-2-yloxy)but-2-yn-1-ol: Similar structure but without isotopic labeling.
4-(tetrahydropyran-2-yloxy)but-2-yn-1-ol: Similar structure with a tetrahydropyran ring instead of oxane.
4-(oxan-2-yloxy)but-2-en-1-ol: Similar structure with a double bond instead of a triple bond.
Uniqueness
The uniqueness of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol lies in its isotopic labeling with carbon-13, which allows for advanced studies in metabolic pathways and reaction mechanisms. This feature makes it particularly valuable in research applications where tracking and detailed analysis of molecular interactions are required.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol |
InChI |
InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2/i2+1,4+1,6+1,8+1 |
InChI-Schlüssel |
USEMUTURTYPBIO-CGAFNYDUSA-N |
Isomerische SMILES |
C1CCOC(C1)O[13CH2][13C]#[13C][13CH2]O |
Kanonische SMILES |
C1CCOC(C1)OCC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


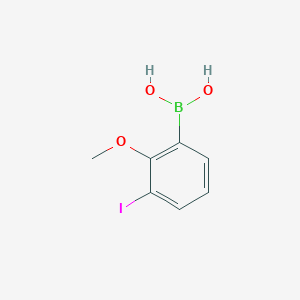

![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)

![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
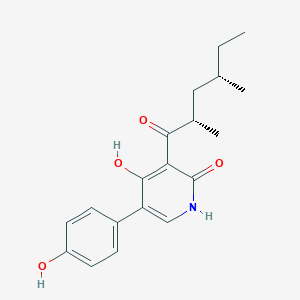

![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
